![molecular formula C13H18N4 B1469062 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1368744-72-2](/img/structure/B1469062.png)
3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a valuable method in organic synthesis . This method has been used in the synthesis of various compounds .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Scientific Research Applications
Drug Synthesis
Piperidine derivatives, such as “3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . They have shown potential in inhibiting the replication of various viruses, contributing to the development of new antiviral drugs .
Antimalarial Applications
Piperidine derivatives have been used in the development of antimalarial drugs . They have shown potential in inhibiting the growth of Plasmodium parasites, which cause malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown potential in inhibiting the growth of various bacteria and fungi, contributing to the development of new antimicrobial and antifungal drugs .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation, contributing to the treatment of various painful and inflammatory conditions .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives have been used as anti-Alzheimer and antipsychotic agents . They have shown potential in improving cognitive function and treating psychotic disorders, contributing to the treatment of Alzheimer’s disease and various psychiatric disorders .
Future Directions
Mechanism of Action
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its functional groups. They are known to interact with a variety of targets, leading to different therapeutic effects .
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its target .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of piperidine derivatives can vary widely. Factors such as the compound’s size, polarity, and functional groups can influence these properties .
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely and depend on the specific compound and its target .
Action environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors. These can include factors like pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
3-ethyl-2-piperidin-3-ylimidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-2-17-12(10-5-3-7-14-9-10)16-11-6-4-8-15-13(11)17/h4,6,8,10,14H,2-3,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAPUWNZKOTISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.